molecular formula C7H4Br2F2 B585964 4-Bromo-2,3-difluorobenzyl bromide CAS No. 162744-56-1

4-Bromo-2,3-difluorobenzyl bromide

Cat. No. B585964
CAS RN: 162744-56-1
M. Wt: 285.914
InChI Key: GWRQHKDRZNGUFU-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzyl bromide is a chemical compound with the IUPAC name 1-bromo-4-(bromomethyl)-2,3-difluorobenzene . It has a molecular weight of 285.91 . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, a bromine atom, and a bromomethyl group attached . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzylic bromides are generally reactive and can undergo various types of reactions. These include free radical bromination and nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Complex Molecules

4-Bromo-2,3-difluorobenzyl bromide is a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been employed in the selective conversion of 1,3-difluorobenzene into several benzoic acids and bromobenzoic acids containing fluorine atoms in specific positions. This showcases the compound's utility in creating structurally diverse fluorinated compounds through organometallic methods, demonstrating significant advancements in regioflexible substitution reactions (Schlosser & Heiss, 2003).

Anticancer Agent Development

Research has also explored the synthesis of novel crystals like 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, derived from 2,3-difluorobenzyl bromide, which exhibit potential as anticancer agents. These findings are crucial for the development of new therapeutic agents, highlighting the compound's role in pharmaceutical chemistry (Mohideen et al., 2019).

Material Science Applications

In materials science, derivatives of this compound have been utilized in the synthesis of zinc phthalocyanine compounds with high singlet oxygen quantum yields. Such compounds are notable for their applications in photodynamic therapy, a treatment method for cancer, showcasing the compound's significance in developing photosensitizers for medical use (Pişkin, Canpolat, & Öztürk, 2020).

Advanced Organic Synthesis Techniques

Furthermore, the compound plays a role in advanced organic synthesis techniques, such as the preparation and characterization of new low melting ammonium-based ionic liquids with ether functionality. These findings indicate the compound's utility in synthesizing new materials with potential applications in various industrial and technological fields (Kärnä, Lahtinen, & Valkonen, 2009).

Electrochemical Applications

Electrochemical methods have also been employed to explore the one-electron cleavage of benzylic bromides, including derivatives of this compound. Such studies contribute to our understanding of electrochemical reactions and their applications in organic synthesis, highlighting the compound's relevance in electrochemical research (Jouikov & Simonet, 2010).

properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRQHKDRZNGUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-2,3-difluorophenyl)methanol (500 mg, 2.242 mmol) in DCM (10 mL) stirred under N2 at 0° C. was added PBr3 (0.634 mL, 6.73 mmol) in one charge. The reaction mixture was stirred at 10° C. for 2 h. Then the solution was concentrated and distributed between DCM and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by preparative TLC (PE/EA=10:1, Rf 0.6) to yield light yellow oil of 1-bromo-4-(bromomethyl)-2,3-difluorobenzene (330 mg, 1.154 mmol, 51.5% yield): 1H NMR (400 MHz, CDCl3) δ 7.30 (ddd, J=2.0, 6.0, 8.2 Hz, 1H), 7.11-7.03 (m, 1H), 4.46 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.634 mL
Type
reactant
Reaction Step Two

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